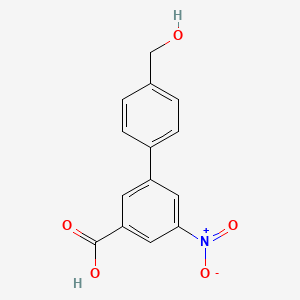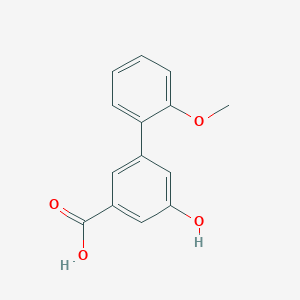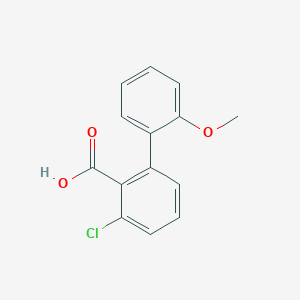
2-Methoxy-3-(2-methoxyphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-(2-methoxyphenyl)benzoic acid, or 2M2MPBA, is a phenolic acid found in various plant species and has been studied for its potential medicinal properties. It is a natural compound that is found in a variety of fruits, vegetables, and grains, and has been studied for its potential medicinal properties, such as antioxidant, anti-inflammatory, and antimicrobial activities. 2M2MPBA has been used in the laboratory for research purposes, primarily for its ability to inhibit the growth of certain microorganisms.
Scientific Research Applications
2M2MPBA has been studied for its potential medicinal properties, such as antioxidant, anti-inflammatory, and antimicrobial activities. It has been used in the laboratory for research purposes, primarily for its ability to inhibit the growth of certain microorganisms. In addition, 2M2MPBA has been used in the synthesis of a variety of other compounds, such as polymers and pharmaceuticals.
Mechanism of Action
The exact mechanism of action of 2M2MPBA is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species, such as superoxide and hydroxyl radicals. In addition, 2M2MPBA has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, which are involved in the development of inflammation.
Biochemical and Physiological Effects
2M2MPBA has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2M2MPBA has antioxidant, anti-inflammatory, and antimicrobial activities. In addition, 2M2MPBA has been shown to inhibit the growth of certain microorganisms, such as Escherichia coli and Staphylococcus aureus. In vivo studies have also demonstrated that 2M2MPBA has anti-tumor effects and can reduce the levels of low-density lipoprotein cholesterol.
Advantages and Limitations for Lab Experiments
2M2MPBA has several advantages for use in lab experiments. It is a natural compound that is readily available and is relatively inexpensive to synthesize. In addition, it is a relatively stable compound, making it easy to store and handle. However, there are some limitations to its use in lab experiments. For example, 2M2MPBA is not soluble in water, making it difficult to dissolve in aqueous solutions. In addition, it has not been extensively studied, so there is limited information available on its potential toxicity.
Future Directions
There are several potential future directions for research on 2M2MPBA. For example, further studies are needed to better understand its mechanism of action and biochemical and physiological effects. In addition, studies are needed to determine its potential toxicity and to evaluate its efficacy in clinical trials. Furthermore, research is needed to explore its potential applications in the synthesis of pharmaceuticals and other compounds. Finally, research is needed to develop new and improved methods for synthesizing 2M2MPBA.
Synthesis Methods
2M2MPBA can be synthesized using a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Knoevenagel condensation. The Williamson ether synthesis is the most commonly used method and involves the reaction of an alcohol with an alkyl halide in the presence of a base. The Mitsunobu reaction is a chemical reaction in which an alcohol is converted to an ester or an ether by reaction with an acid or an alkoxide. The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound.
properties
IUPAC Name |
2-methoxy-3-(2-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-9-4-3-6-10(13)11-7-5-8-12(15(16)17)14(11)19-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONSASVBLDRFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689134 |
Source


|
| Record name | 2,2'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141778-90-7 |
Source


|
| Record name | 2,2'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














